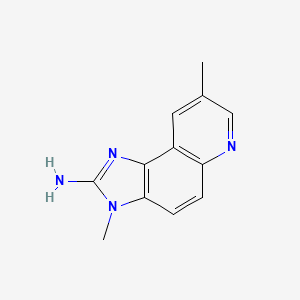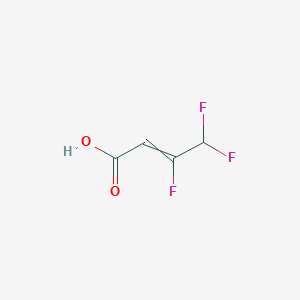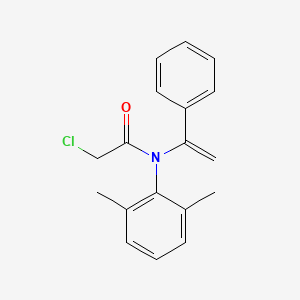![molecular formula C14H14Cl2N2 B14315033 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline CAS No. 112170-38-4](/img/structure/B14315033.png)
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is a chemical compound characterized by its unique structure, which includes a dichloropyridine moiety attached to a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 2,6-dichloropyridine with N,N-dimethylaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Scientific Research Applications
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
112170-38-4 |
|---|---|
Molecular Formula |
C14H14Cl2N2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
4-[(2,6-dichloropyridin-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2/c1-18(2)12-6-3-10(4-7-12)9-11-5-8-13(15)17-14(11)16/h3-8H,9H2,1-2H3 |
InChI Key |
DPFHNTCYHKVTAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



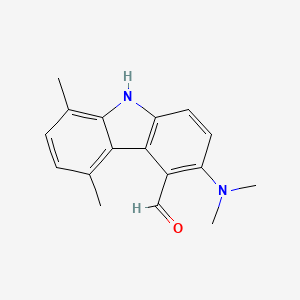

![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
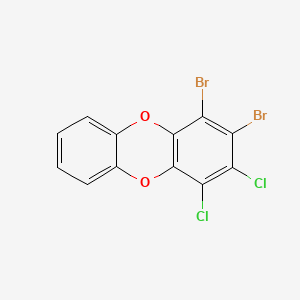
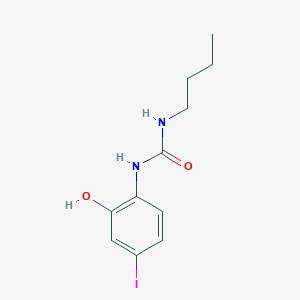
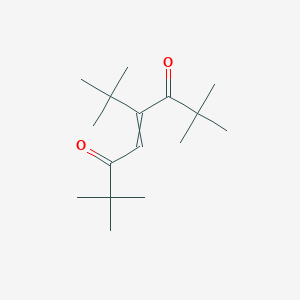
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
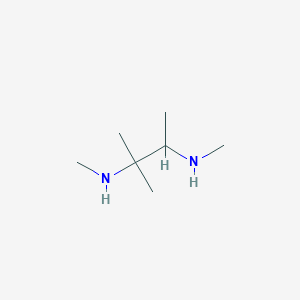
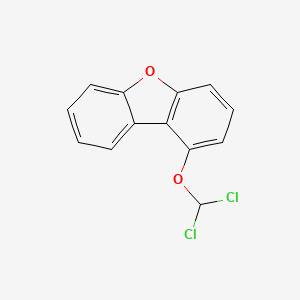
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
